7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-propyl-2H-chromen-2-one
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Overview
Description
7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-propyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the chromen-2-one core with 1-(pyridin-4-ylmethyl)piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Assembly: The final step involves the reaction of the intermediate with 2-bromoethyl ethyl ether to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with DNA or proteins in cancer cells, inducing cell death or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one
- 7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-ethyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be attributed to the presence of the propyl group, which may influence the compound’s solubility, stability, and interaction with molecular targets.
Properties
Molecular Formula |
C24H27N3O4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
7-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C24H27N3O4/c1-2-3-19-14-24(29)31-22-15-20(4-5-21(19)22)30-17-23(28)27-12-10-26(11-13-27)16-18-6-8-25-9-7-18/h4-9,14-15H,2-3,10-13,16-17H2,1H3 |
InChI Key |
SFAAKWMBJTUVNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)CC4=CC=NC=C4 |
Origin of Product |
United States |
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